Diethyl 2,6-dimethyleneheptanedioate
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Overview
Description
Diethyl 2,6-dimethyleneheptanedioate is an organic compound with the molecular formula C13H20O4This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of Diethyl 2,6-dimethyleneheptanedioate typically involves esterification reactions. One common method is the reaction of 2,6-dimethyleneheptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require refluxing the mixture to achieve the desired esterification .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Diethyl 2,6-dimethyleneheptanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester groups, forming different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diethyl 2,6-dimethyleneheptanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Diethyl 2,6-dimethyleneheptanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing the corresponding acids, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl 2,6-dimethyleneheptanedioate can be compared with other similar compounds such as:
Diethyl malonate: Another diethyl ester with similar reactivity but different structural properties.
Diethyl fumarate: Known for its use in organic synthesis and potential biological activities.
Diethyl succinate: Used in various industrial applications and as a precursor in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
69565-07-7 |
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Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
diethyl 2,6-dimethylideneheptanedioate |
InChI |
InChI=1S/C13H20O4/c1-5-16-12(14)10(3)8-7-9-11(4)13(15)17-6-2/h3-9H2,1-2H3 |
InChI Key |
YBLZFSKXSXBQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CCCC(=C)C(=O)OCC |
Origin of Product |
United States |
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